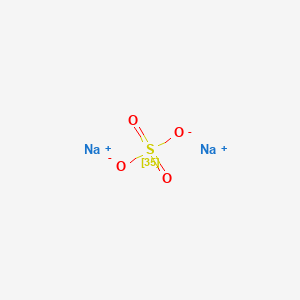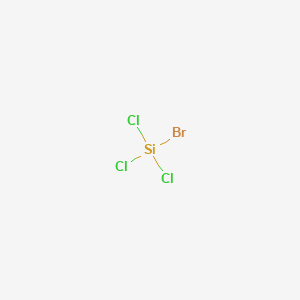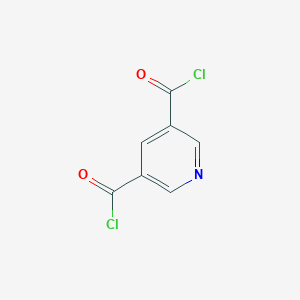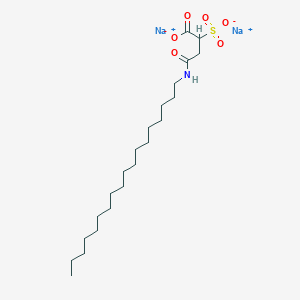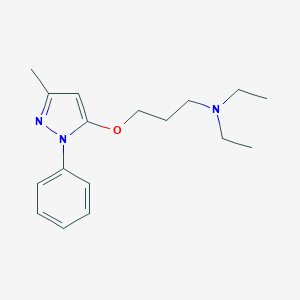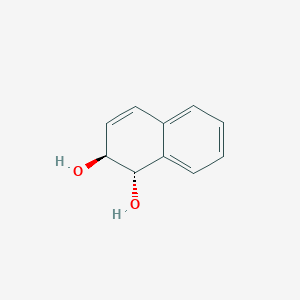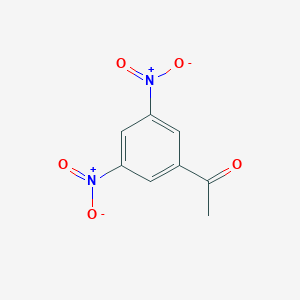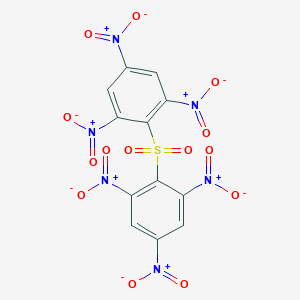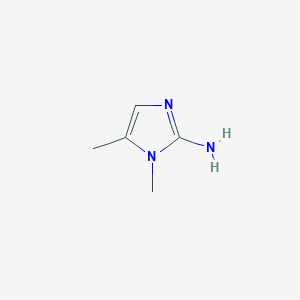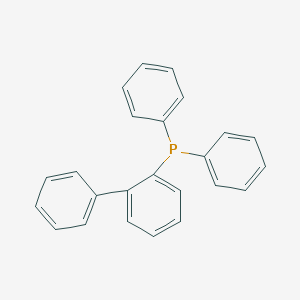
2-(Diphenylphosphino)biphenyl
説明
Synthesis Analysis
The synthesis of 2-(Diphenylphosphino)biphenyl derivatives involves several key strategies, including one-pot procedures and the use of coupling reactions catalyzed by metal complexes. A notable method includes the lithiation of parent heterocycles followed by reaction with dichlorophenylphosphine, showcasing the versatility and adaptability of synthetic approaches to create these compounds (Wong, Ortgies, & Forgione, 2012).
Molecular Structure Analysis
The molecular structure of 2-(Diphenylphosphino)biphenyl complexes has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal that the phosphine ligands can adopt specific orientations relative to the metal center, influencing the overall geometry and electronic properties of the complexes. The coordination environment and the ligand's ability to adopt cis or trans configurations play significant roles in determining the reactivity and catalytic properties of these complexes.
Chemical Reactions and Properties
2-(Diphenylphosphino)biphenyl compounds participate in a range of chemical reactions, forming complexes with different metals. These reactions often lead to catalytically active species that facilitate various transformations, including alkene hydrocarboxylation and cross-coupling reactions. The phosphine ligands' electronic and steric properties significantly influence the selectivity and efficiency of these catalytic processes (Dyer, Fawcett, & Hanton, 2005).
科学的研究の応用
Heck Coupling Reactions : 2-Diphenylphosphino-2′-methylbiphenyl, a biphenyl-based phosphine, has been effective as a ligand in palladium-catalyzed terminal arylation of 1,1-disubstituted olefins with aryl bromides. This process is utilized in Heck coupling reactions (Nadri, Joshaghani, & Rafiee, 2009).
Torsional Barrier Determination : The activation barrier to axial torsion in 2,2'-bis(diphenylphosphino)biphenyl has been calculated to be around 22 kcal/mol, indicating that even if pure enantiomers could be obtained, they would rapidly racemize at or above 25°C (Desponds & Schlosser, 1996).
Cross-Coupling Reactions : 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl (Ph-Davephos) is used as a ligand in various cross-coupling reactions. It's synthesized via a four-step process from 2-bromo-iodobenzene with an overall yield of 43% and is typically supplied as a white powder (Wong, Ortgies, & Forgione, 2012).
Synthesis of Functionalized Cyclohexanols : A bifunctional phosphine catalyst, 2′-(diphenylphosphino)biphenyl-2-ol, was used in the synthesis of highly functionalized cyclohexanols through a cascade Michael–Henry reaction. This method offers advantages like mild conditions, high diastereoselectivity, and a wide substrate scope (Wang, Yuan, Zheng, & Shi, 2012).
Formation of Allyl Complexes of Palladium : New allyl complexes of palladium with atropisomeric ligands, including 2-(diphenylphosphino)-2‘-(dimethylamino)biphenyl, have been prepared and structurally characterized. Their dynamic behavior and structural characteristics in solution were elucidated using NMR techniques (Faller & Sarantopoulos, 2004).
Hydroformylation : Diphosphines like 2,2'-bis[(diphenylphosphino)methyl]1,1'-biphenyl have been used as ligands in rhodium-catalyzed hydroformylation. The size of the natural bite angle of chelating diphosphines influences the regioselectivity for the formation of straight-chain aldehydes (Casey et al., 1992).
Safety And Hazards
“2-(Diphenylphosphino)biphenyl” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If in eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice or attention .
特性
IUPAC Name |
diphenyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQSSIMHQVKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514265 | |
| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphino)biphenyl | |
CAS RN |
13885-09-1 | |
| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diphenylphosphino)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



